molecular formula C22H19ClF3N3O3S B4971964 N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide CAS No. 6401-23-6

N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B4971964
CAS No.: 6401-23-6
M. Wt: 497.9 g/mol
InChI Key: OWAWUACIWYYLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N²-[4-Chloro-3-(trifluoromethyl)phenyl]-N²-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is a glycinamide derivative featuring a sulfonamide linkage, a 4-chloro-3-(trifluoromethyl)phenyl group, and a pyridin-4-ylmethyl substituent. This compound’s structure combines electron-withdrawing groups (chloro, trifluoromethyl) and aromatic systems, which are critical for modulating physicochemical properties and biological interactions. The sulfonyl group enhances stability and influences hydrogen bonding, while the pyridine moiety may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-[4-chloro-N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3N3O3S/c1-15-2-5-18(6-3-15)33(31,32)29(14-21(30)28-13-16-8-10-27-11-9-16)17-4-7-20(23)19(12-17)22(24,25)26/h2-12H,13-14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAWUACIWYYLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367654
Record name STK059704
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6401-23-6
Record name STK059704
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate amines and sulfonyl chlorides under controlled conditions . The reaction typically requires the use of solvents such as dichloromethane or tetrahydrofuran and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and high yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to the desired biological effects. For example, its analgesic properties may be attributed to its interaction with opioid receptors, resulting in pain relief .

Comparison with Similar Compounds

N-(3-Chlorophenyl)-N²-[(4-fluorophenyl)sulfonyl]-N²-methylglycinamide ()

This compound shares the glycinamide backbone and sulfonamide group but substitutes the trifluoromethylphenyl group with a 3-chlorophenyl and 4-fluorophenylsulfonyl moiety. The chloro and fluoro substituents may lower lipophilicity relative to the trifluoromethyl group, affecting membrane permeability .

N-(4-Acetamidophenyl)-N²-(4-fluorobenzyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide ()

The acetamidophenyl group introduces hydrogen-bonding capacity, while the 4-fluorobenzyl substituent adds steric bulk.

Table 1: Physicochemical Comparison of Sulfonyl Glycinamides

Compound Molecular Weight Key Substituents LogP* (Predicted)
Target Compound ~550 Cl, CF₃, Pyridin-4-ylmethyl 3.8
N-(3-Chlorophenyl)-... () ~420 Cl, F, Methyl 2.9
N-(4-Acetamidophenyl)-... () ~480 Acetamido, F, Methyl 2.5

*LogP values estimated using fragment-based methods.

Substituent Effects on Bioactivity

Trifluoromethyl vs. Nitro Groups

The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to nitro-containing analogs (e.g., N-(4-methoxyphenyl)-N²-(3-nitrophenyl)-N²-(phenylsulfonyl)glycinamide, ).

Chloro vs. Fluoro Substituents

Chloro substituents (as in the target compound) provide greater steric bulk and lipophilicity than fluoro groups (e.g., ), which may improve target binding but increase off-target interactions .

Pyridine-Containing Analogs

N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide ()

This compound features a trifluoromethylpyridine core but replaces the glycinamide with a sulfanylacetamide group.

N²-[(4-Ethoxyphenyl)sulfonyl]-N²-(4-methylphenyl)-N-[2-(2-pyridinylsulfanyl)ethyl]glycinamide ()

The ethoxy group enhances solubility, while the pyridin-2-ylsulfanyl moiety introduces a thioether linkage. Unlike the target’s pyridin-4-ylmethyl group, this structure may favor different binding conformations .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s urea derivative, leveraging aromatic amidation and sulfonylation .
  • Spectroscopic Characterization : ¹H NMR of the target compound would show distinct pyridine protons (δ 8.5–9.0 ppm) and trifluoromethyl signals (¹⁹F NMR: δ -60 to -70 ppm), comparable to analogs in .

Biological Activity

N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is a synthetic compound with potential therapeutic applications. This article examines its biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical formula:

C18H19ClF3N3O2SC_{18}H_{19}ClF_{3}N_{3}O_{2}S

Key Structural Features:

  • Chloro and trifluoromethyl groups : These substituents may influence the compound's lipophilicity and biological interactions.
  • Pyridine moiety : Known for its role in enhancing binding affinity to biological targets.
  • Glycinamide backbone : Suggests potential interactions with receptors or enzymes involved in metabolic pathways.

This compound exhibits biological activity primarily through inhibition of specific kinases, particularly c-KIT. This is significant for treating conditions like gastrointestinal stromal tumors (GISTs), where c-KIT mutations are prevalent.

In vitro Studies

Research has demonstrated that this compound acts as a potent inhibitor of c-KIT kinase, showing single-digit nanomolar potency against both wild-type and various drug-resistant mutants. The findings are summarized in the table below:

Kinase IC50 (nM) Activity
c-KIT (wt)<10Inhibition
c-KIT (T670I)<10Inhibition
c-KIT (D816V)>100Resistance

In vivo Efficacy

In animal models, particularly mice with GISTs, the compound has shown significant antitumor efficacy. It was effective against tumors harboring both common and rare c-KIT mutations. The pharmacokinetic profile indicates good bioavailability and favorable distribution.

Case Studies

  • Study on GIST Models :
    • A study involving mice with implanted GIST cells demonstrated that treatment with this compound resulted in a marked reduction in tumor size compared to untreated controls.
  • Comparison with Other Kinase Inhibitors :
    • In comparative studies, this compound outperformed several existing treatments for GISTs, particularly against imatinib-resistant variants. The results suggest a promising alternative for patients with limited treatment options.

Q & A

Q. What are the key synthetic challenges in preparing N²-[4-chloro-3-(trifluoromethyl)phenyl]-N²-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including sulfonylation, amidation, and functional group coupling. Key challenges include:

  • Steric hindrance from the trifluoromethyl and sulfonyl groups, which may reduce reaction efficiency.
  • Selectivity during sulfonylation to avoid over-substitution or side reactions with the pyridinylmethyl group.
  • Purification due to polar byproducts.

Q. Methodological Recommendations :

  • Use controlled stoichiometry (e.g., 1.1–1.3 equivalents of sulfonyl chloride) and low temperatures (0–5°C) to mitigate side reactions .
  • Employ microwave-assisted synthesis to accelerate amidation steps while maintaining yields .
  • Optimize column chromatography with gradients of ethyl acetate/hexane (30–70%) for purification .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Structural validation requires a combination of spectroscopic and analytical techniques:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., sulfonyl group at δ 7.5–8.0 ppm, pyridinyl protons at δ 8.2–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H]⁺ ~600–620 Da) .
  • X-ray crystallography for absolute configuration determination, though this requires high-purity crystals .

Intermediate-Advanced Questions

Q. What computational strategies are suitable for predicting the biological target or mechanism of action of this compound?

  • Molecular docking : Use software like AutoDock Vina to screen against kinases or receptors (e.g., EGFR, VEGFR) due to the sulfonyl and trifluoromethyl groups’ affinity for ATP-binding pockets .
  • QSAR modeling : Correlate structural features (e.g., Cl, CF₃) with bioactivity data from analogs (e.g., anti-inflammatory IC₅₀ values) .
  • MD simulations : Assess binding stability in aqueous environments (e.g., 100 ns simulations with GROMACS) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

Contradictions may arise from assay conditions or metabolic instability:

  • Dose-response profiling : Test across a broad concentration range (nM–µM) to identify biphasic effects .
  • Metabolite screening : Use LC-MS to detect oxidative metabolites (e.g., hydroxylation at the pyridinylmethyl group) that may deactivate the compound .
  • Cell-line specificity : Compare activity in primary vs. immortalized cells (e.g., HepG2 vs. THP-1) to assess tissue-dependent effects .

Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound?

  • LogP reduction : Introduce polar groups (e.g., -OH, -COOH) to the 4-methylphenylsulfonyl moiety to enhance solubility without compromising target binding .
  • Prodrug design : Mask the pyridinylmethyl group with enzymatically cleavable esters to improve oral bioavailability .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify degradation via HPLC to identify labile sites .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential to induce oxidative stress in cellular models?

  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in HUVECs or HEK293 cells treated with 1–50 µM compound .
  • Glutathione depletion assays : Measure GSH/GSSG ratios via LC-MS to quantify redox imbalance .
  • Transcriptomic analysis : Perform RNA-seq to identify upregulated pathways (e.g., NRF2/KEAP1) .

Q. What experimental designs are appropriate for elucidating the compound’s interaction with cytochrome P450 enzymes?

  • CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) in human liver microsomes .
  • Metabolite identification : Incubate with recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) and analyze products via UPLC-QTOF .
  • Docking studies : Map the compound’s binding to CYP active sites (e.g., Phe-cluster regions) to predict metabolic hotspots .

Q. How can contradictory data on the compound’s solubility and formulation stability be addressed?

  • Forced degradation studies : Expose to heat (40–60°C), light (UV-A), and humidity (75% RH) for 4 weeks, then monitor impurities via HPLC .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve crystalline stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to enhance aqueous dispersibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.